molecular formula C21H19N3O6S B2964943 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941947-53-1

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2964943
CAS No.: 941947-53-1
M. Wt: 441.46
InChI Key: MOTIQYSRSVQMHQ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a glyoxylamide bridge to a thiazole ring, which is further substituted with a 3,5-dimethoxybenzamide group. Such a design is common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking and polar interactions .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-27-15-5-12(6-16(9-15)28-2)20(26)24-21-23-14(10-31-21)8-19(25)22-13-3-4-17-18(7-13)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTIQYSRSVQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H14N3O4SC_{19}H_{14}N_{3}O_{4}S and a molecular weight of approximately 385.39 g/mol. The IUPAC name for this compound is this compound). Its structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC19H14N3O4S
Molecular Weight385.39 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on different cancer cell lines (e.g., MDA-MB 231 for breast cancer and HCT116 for colorectal cancer), it was found that certain derivatives showed IC50 values lower than 10 µM, indicating strong antiproliferative activity .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a role in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound may also exhibit antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that derivatives of benzo[d][1,3]dioxole can modulate inflammatory responses by affecting cytokine release. In vitro studies have shown that these compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 µM against specific cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced IL-6 and TNF-α levels in vitro

Comparison with Similar Compounds

Spectral and Analytical Data Comparison

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR Key Peaks} $ Yield
Target Compound ~1670 (amide), ~1605 (C=O) δ 7.36–7.72 (Ar-H), δ 3.75 (OCH3) Not reported
Compound 35 Not reported δ 7.46–8.32 (Ar-H), δ 1.20–1.50 (cyclopropane) 23%
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 1606 (amide) δ 7.36–7.72 (Ar-H), δ 8.13–8.39 (thiazole-H) Not reported
Compound 8a 1679, 1605 (2C=O) δ 2.49 (CH3), δ 7.47–8.39 (Ar-H) 80%

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